3,5-Dichlorobenzoic-d3 Acid 3,5-Dichlorobenzoic-d3 Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20431355
InChI: InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D
SMILES:
Molecular Formula: C7H4Cl2O2
Molecular Weight: 194.03 g/mol

3,5-Dichlorobenzoic-d3 Acid

CAS No.:

Cat. No.: VC20431355

Molecular Formula: C7H4Cl2O2

Molecular Weight: 194.03 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichlorobenzoic-d3 Acid -

Specification

Molecular Formula C7H4Cl2O2
Molecular Weight 194.03 g/mol
IUPAC Name 3,5-dichloro-2,4,6-trideuteriobenzoic acid
Standard InChI InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D
Standard InChI Key CXKCZFDUOYMOOP-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

3,5-Dichlorobenzoic-d3 acid is systematically named 3,5-dichloro-2,4,6-trideuteriobenzoic acid, reflecting the substitution pattern of deuterium atoms. Its InChI key (CXKCZFDUOYMOOP-CBYSEHNBSA-N) and SMILES notation ([2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O) provide unambiguous representations of its structure . The deuterium atoms introduce subtle changes in bond vibrations and molecular mass, which are critical for isotopic tracing experiments.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H4Cl2O2\text{C}_7\text{H}_4\text{Cl}_2\text{O}_2
Molecular Weight194.03 g/mol
Deuterium Positions2, 4, 6
CAS Number1219803-99-2

Synthesis and Manufacturing

Synthetic Routes

The non-deuterated parent compound, 3,5-dichlorobenzoic acid, is synthesized via diazotization of 3,5-dichloroanthranilic acid followed by ethanol-mediated decomposition . For the deuterated variant, isotopic labeling is achieved through acid-catalyzed H/D exchange using deuterated solvents (e.g., D2_2O) or by employing deuterium-containing reagents during synthesis.

Example Reaction Pathway:

  • Diazotization of 3,5-dichloroanthranilic acid in a deuterated acidic medium.

  • Thermal decomposition in ethanol-d6_6 to introduce deuterium at specific positions.

  • Purification via recrystallization from ethanol-d1_1.

Analytical Characterization

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress, while 1H^1\text{H} NMR and 2H^2\text{H} NMR confirm deuterium incorporation. The absence of proton signals at positions 2, 4, and 6 in the 1H^1\text{H} NMR spectrum verifies successful deuteration .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 184–187°C, slightly higher than the non-deuterated form (176–178°C) , due to isotopic mass effects. Its boiling point is approximately 273.68°C, with sublimation occurring under vacuum.

Solubility and Reactivity

3,5-Dichlorobenzoic-d3 acid is sparingly soluble in water (147.1 mg/L at 25°C) but readily dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). The carboxylic acid group participates in typical reactions, including:

  • Esterification with alcohols to form deuterated esters.

  • Amidation with amines for pharmaceutical intermediate synthesis .

Applications in Research and Industry

Analytical Chemistry

As a stable isotope-labeled internal standard, this compound enhances the accuracy of mass spectrometric analyses by compensating for matrix effects and ionization variability . Its use in quantitative NMR (qNMR) enables precise concentration measurements in complex mixtures.

Pharmaceutical Development

Deuterated analogs are explored for their potential to improve drug metabolic stability and reduce toxicity. For example, derivatives of 3,5-dichlorobenzoic-d3 acid serve as intermediates in synthesizing kinase inhibitors and antimicrobial agents.

Hazard CategoryGHS ClassificationPrecautions
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AUse safety goggles
Respiratory IrritationCategory 3Work in a fume hood

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